1-(4-Vinylbenzyl)azetidin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-ethenylphenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-10-3-5-11(6-4-10)7-14-8-12(13)9-14/h2-6,12H,1,7-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHRXFGNBMLCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2CC(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 1 4 Vinylbenzyl Azetidin 3 Amine
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of 1-(4-vinylbenzyl)azetidin-3-amine provides a logical roadmap for its synthesis by deconstructing the target molecule into simpler, commercially available starting materials. deanfrancispress.comscitepress.org The primary disconnections are made at the C-N bonds of the azetidine (B1206935) ring.
One key disconnection breaks the bond between the azetidine nitrogen and the 4-vinylbenzyl group. This leads to two primary precursors: azetidin-3-amine (B9764) and 4-vinylbenzyl chloride (or a related electrophile). This approach focuses on the late-stage introduction of the vinylbenzyl group onto a pre-formed azetidin-3-amine core.
A second disconnection can be made at the C3-amine bond of the azetidine ring. This suggests a pathway starting from a 1-(4-vinylbenzyl)azetidin-3-one, which can then be converted to the amine via reductive amination.
Further deconstruction of the azetidin-3-amine core itself points to several potential starting materials, including 1,3-dihalopropanes, epichlorohydrin, or protected 3-amino-1,2-propanediols. The choice of precursors is often dictated by factors such as commercial availability, cost, and the efficiency of the subsequent synthetic steps.
A plausible retrosynthetic pathway is outlined below:
Table 1: Retrosynthetic Analysis of this compound
| Target Molecule | Precursor 1 | Precursor 2 |
| This compound | Azetidin-3-amine | 4-Vinylbenzyl chloride |
| This compound | 1-(4-Vinylbenzyl)azetidin-3-one | Ammonia (B1221849)/Amine Source |
| Azetidin-3-amine | 1-Benzhydryl-3-aminoazetidine | Hydrogenolysis reagents |
| 1-Benzhydryl-3-aminoazetidine | 1-Benzhydrylazetidin-3-yl methanesulfonate (B1217627) | Ammonia |
Classical and Modern Synthetic Routes to Azetidin-3-amines
The synthesis of the azetidin-3-amine core is a critical step. Both classical and modern methods have been developed to construct this strained heterocyclic system.
Cyclization Strategies for Azetidine Ring Formation
The formation of the azetidine ring is often the most challenging step in the synthesis. Several strategies have been employed:
Intramolecular Cyclization: A common and effective method involves the intramolecular cyclization of a 1,3-difunctionalized propane (B168953) derivative. For instance, the reaction of a primary amine with a 1,3-dihalopropane or a related derivative with two leaving groups can lead to the formation of the azetidine ring. The use of a protecting group on the nitrogen is often necessary to control the reaction and prevent polymerization.
From 3-Amino-1,2-propanediol Derivatives: A method for preparing azetidine derivatives involves the cyclization of 3-{[bis(4-chlorophenyl)methyl]amino}propane-1,2-diol. google.com This approach utilizes a tosylation reaction followed by base-induced ring closure.
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions between imines and alkenes represent an atom-economical route to azetidines. researchgate.netrsc.org These reactions can be promoted by various sensitizers or catalysts, including copper(I) complexes. researchgate.net While powerful, these methods can sometimes be limited by the substrate scope and the need for specialized equipment.
Ring Expansion of Aziridines: Three-membered aziridine (B145994) rings can be expanded to four-membered azetidines. This can be achieved through various methods, including rhodium carbenoid-mediated ring expansions. nih.gov
Palladium-Catalyzed C-H Amination: Modern approaches include palladium-catalyzed intramolecular C(sp³)–H amination, which allows for the synthesis of functionalized azetidines from readily available amine substrates. rsc.org
Lanthanide-Catalyzed Aminolysis of Epoxy Amines: Lanthanum(III) triflate has been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. frontiersin.orgnih.gov This method tolerates a variety of functional groups.
Amine Functionalization Techniques (e.g., Staudinger Synthesis)
Once the azetidine ring is formed, or concurrently with its formation, the amine functionality at the 3-position needs to be introduced or deprotected.
Nucleophilic Substitution: A direct approach involves the displacement of a leaving group at the 3-position of the azetidine ring with an amine source. For example, 1-benzhydrylazetidin-3-yl methanesulfonate can react with ammonia or a primary amine to yield the corresponding azetidin-3-amine. chemrxiv.orgacs.org The benzhydryl group serves as a protecting group that can be later removed.
Reductive Amination: If an azetidin-3-one (B1332698) is synthesized, the amine can be introduced via reductive amination. This involves the reaction of the ketone with an amine to form an imine or enamine, which is then reduced to the desired amine.
Staudinger Reaction/Reduction: While the Staudinger synthesis is primarily known for producing β-lactams (azetidin-2-ones) from ketenes and imines, the Staudinger reaction (the reaction of an azide (B81097) with a phosphine) can be used to synthesize amines. mdpi.comwikipedia.orgwikipedia.org For instance, an azetidine with an azide group at the 3-position can be reduced to the corresponding amine using a phosphine (B1218219) like triphenylphosphine, followed by hydrolysis. wikipedia.org A modified Staudinger approach has been used to synthesize poly(vinyl benzyl (B1604629) amine) from poly(vinyl benzyl chloride), highlighting its utility in related structures. researchgate.net
Stereoselective Synthesis and Chiral Induction Approaches
The synthesis of enantiomerically pure this compound requires stereoselective methods.
Use of Chiral Auxiliaries: Chiral auxiliaries, such as tert-butanesulfinamide, can be employed to induce stereoselectivity during the synthesis. acs.orgrsc.org For example, chiral tert-butanesulfinamides can be used for the chiral induction of 1,3-bis-electrophilic 3-chloropropanal (B96773) to provide C2-substituted azetidines with high diastereoselectivity. acs.org
Asymmetric Catalysis: Asymmetric hydrogenation of prochiral precursors is a powerful tool. For instance, the asymmetric hydrogenation of 2-azetidinylcarboxylic acid derivatives using ruthenium-based catalysts with chiral ligands like BINAP can yield enantioenriched products. acs.org Chiral C2-symmetric 2,4-disubstituted azetidines have also been used as chiral ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net
Enzymatic Reactions: Biocatalysis offers a green and highly selective route. Cytochrome P450 enzymes have been engineered to catalyze the enantioselective cyclopropanation of methylene (B1212753) azetidines, producing chiral spirocyclic nitrogen heterocycles with high enantiomeric excess. acs.org
Resolution of Racemates: In some cases, a racemic mixture of the final compound or an intermediate can be resolved into its enantiomers through techniques like chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Green Chemistry Principles in Synthetic Design
Applying green chemistry principles to the synthesis of this compound can lead to more sustainable and efficient processes.
Atom Economy: Reactions with high atom economy, such as [2+2] cycloadditions, are desirable as they incorporate a maximum number of atoms from the starting materials into the final product. researchgate.net
Use of Safer Solvents and Reagents: The selection of less hazardous solvents and reagents is a key aspect of green chemistry. For example, replacing toxic and potentially explosive diazo compounds, sometimes used in the synthesis of azetidin-3-ones, with benign alternatives like alkynes in gold-catalyzed reactions is a significant improvement. nih.gov
Catalysis: The use of catalysts, especially in small amounts, is preferred over stoichiometric reagents. This reduces waste and can lead to more efficient reactions. Examples include the use of lanthanide triflates in cyclization reactions and transition metal catalysts in C-H amination and hydrogenation. rsc.orgfrontiersin.orgacs.org
Energy Efficiency: Employing milder reaction conditions, such as lower temperatures and pressures, contributes to a greener process. Photochemical methods that utilize visible light instead of high-energy UV radiation are also advantageous. rsc.org
Renewable Feedstocks: While not always directly applicable to this specific molecule, the use of starting materials derived from renewable resources is a long-term goal of green chemistry.
By integrating these principles, the synthesis of this compound can be optimized to be not only chemically efficient but also environmentally responsible.
Reactivity, Transformations, and Mechanistic Investigations of 1 4 Vinylbenzyl Azetidin 3 Amine
Chemical Reactions Involving the Azetidine (B1206935) Nitrogen (e.g., Ring-Opening Reactions)
The reactivity of the azetidine ring in 1-(4-Vinylbenzyl)azetidin-3-amine is largely dictated by its inherent ring strain, which is estimated to be around 25.4 kcal/mol. beilstein-journals.org This strain makes the four-membered ring susceptible to cleavage under appropriate conditions, although it is notably more stable than the corresponding three-membered aziridine (B145994) ring. beilstein-journals.orgnih.govsemanticscholar.org The presence of the benzyl (B1604629) group on the azetidine nitrogen can influence its reactivity, and various methods can be employed to achieve ring-opening.
Acid-catalyzed ring-opening is a common transformation for azetidines. In the presence of an acid, the azetidine nitrogen is protonated, forming an azetidinium ion. This activation facilitates nucleophilic attack on one of the ring carbons. For an asymmetrical azetidine like this compound, the regioselectivity of the nucleophilic attack will depend on the reaction conditions and the nature of the nucleophile. Under conditions favoring an SN2-like mechanism, the nucleophile will typically attack the less sterically hindered carbon. libretexts.org Conversely, under conditions that promote the development of positive charge on a ring carbon (SN1-like), the attack may occur at the more substituted carbon if it can better stabilize a partial positive charge. libretexts.orgkhanacademy.org
The azetidine ring can also be opened by various nucleophiles. nih.govnih.gov For instance, treatment with strong nucleophiles could lead to the cleavage of one of the C-N bonds. The regioselectivity of such a reaction would be influenced by the substitution pattern on the ring. In some cases, the ring-opening can be followed by further intramolecular reactions, leading to the formation of larger heterocyclic systems. nih.gov
Polymerization Behavior of the Vinylbenzyl Group
The vinylbenzyl moiety of this compound is a key functional group that allows this molecule to act as a monomer in polymerization reactions. This enables the incorporation of the azetidin-3-amine (B9764) functionality into polymer chains, leading to materials with unique properties.
Radical Polymerization Mechanisms (e.g., RAFT)
The vinylbenzyl group readily undergoes radical polymerization. Controlled or living radical polymerization techniques are particularly valuable as they allow for the synthesis of polymers with well-defined molecular weights and low dispersity. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method that has been successfully applied to the polymerization of vinylbenzyl chloride (VBC), a structurally related monomer. beilstein-journals.orgnih.govresearchgate.netresearchgate.net The RAFT process utilizes a chain transfer agent (CTA), such as a dithioester or trithiocarbonate, to mediate the polymerization, allowing for the formation of block copolymers and other complex architectures. researchgate.net Given the structural similarity, it is highly probable that this compound can be polymerized via RAFT, using appropriate CTAs and initiators. The primary amine functionality might require protection depending on the specific RAFT agent and reaction conditions used.
A general scheme for the RAFT polymerization of a vinylbenzyl monomer is depicted below:
Table 1: Representative Conditions for RAFT Polymerization of Vinylbenzyl Monomers
| Monomer | CTA | Initiator | Solvent | Temperature (°C) | Reference |
| Vinylbenzyl Chloride | Benzyl ethyl trithiocarbonate | AIBN | Acetonitrile (B52724) | 60 | researchgate.net |
| Vinylbenzyl Chloride | Cumyl dithiobenzoate | AIBN | Benzene | 60 | beilstein-journals.org |
| Styrene (B11656)/Vinylbenzyl Chloride | Carboxylic acid functionalized trithiocarbonate | AIBN | Dioxane | 70 | researchgate.net |
This table presents data for related vinylbenzyl monomers as a proxy for the expected behavior of this compound.
Controlled/Living Polymerization Techniques (e.g., Nitroxide-Mediated Radical Polymerization)
Nitroxide-Mediated Polymerization (NMP) is another powerful controlled radical polymerization technique that can be applied to styrenic monomers. mdpi.com NMP uses a stable nitroxide radical to reversibly trap the growing polymer chain, thereby controlling the polymerization process. While the polymerization of methacrylates by NMP often requires a controlling co-monomer like styrene, styrenic monomers themselves can be polymerized directly. mdpi.com Therefore, this compound is expected to be a suitable monomer for NMP. The presence of the amine group could potentially interfere with some nitroxides or initiators, and might necessitate the use of protecting groups or specifically chosen NMP agents.
Anionic polymerization is another living polymerization technique suitable for styrene and its derivatives, particularly those with electron-withdrawing or -donating groups. acs.orgacs.orgeresearchco.com The vinylbenzyl group, being a styrene derivative, can undergo anionic polymerization. However, the primary amine group is acidic and would need to be protected, for example, by silylation, to be compatible with the highly basic initiators used in anionic polymerization. acs.org
Electrophilic and Nucleophilic Reactions at the Amine Functionality
The primary amine group at the 3-position of the azetidine ring is a versatile functional handle for a variety of electrophilic and nucleophilic reactions.
Electrophilic Reactions: The lone pair of electrons on the nitrogen atom makes the primary amine nucleophilic. It can readily react with a wide range of electrophiles. For instance, acylation with acid chlorides or anhydrides would yield the corresponding amides. Alkylation with alkyl halides would lead to secondary or tertiary amines, and potentially to a quaternary ammonium (B1175870) salt. The amine can also react with aldehydes and ketones to form imines, which can be subsequently reduced to secondary amines. libretexts.org These reactions provide a straightforward route to modify the properties of the molecule or the resulting polymer.
Nucleophilic Reactions: While the primary amine itself is nucleophilic, it can participate in reactions where it acts as a precursor to a nucleophile or is involved in nucleophilic additions. For example, it can be used in Michael additions to α,β-unsaturated carbonyl compounds. wikipedia.orglibretexts.org The amine can also be a key component in multicomponent reactions.
Mechanistic Studies of Select Chemical Transformations (e.g., Sommelet-Hauser Rearrangements)
The N-benzyl substituent on the azetidine ring opens up the possibility for specific rearrangements, most notably the Sommelet-Hauser rearrangement. This reaction typically involves the rearrangement of a benzylic quaternary ammonium salt in the presence of a strong base, such as sodium amide. wikipedia.orgyoutube.com The reaction proceeds through the formation of an ylide, followed by a nih.govresearchgate.net-sigmatropic rearrangement to yield an ortho-substituted N,N-dialkylbenzylamine. wikipedia.org
For this compound, quaternization of the azetidine nitrogen, for example by reaction with a methyl halide, would generate the necessary quaternary ammonium salt. Subsequent treatment with a strong base could potentially induce a Sommelet-Hauser rearrangement. The mechanism involves the deprotonation of a carbon adjacent to the positively charged nitrogen to form an ylide. This ylide can then undergo a nih.govresearchgate.net-sigmatropic shift, leading to the formation of a new C-C bond at the ortho position of the benzyl ring. A competing reaction is the Stevens rearrangement, which is a beilstein-journals.orgresearchgate.net-rearrangement. The selectivity between the Sommelet-Hauser and Stevens rearrangements is influenced by the structure of the substrate and the reaction conditions. semanticscholar.org Recent studies have also explored aryne-induced Sommelet-Hauser rearrangements under milder conditions. rsc.org
While specific mechanistic studies on this compound are not documented, the known mechanisms for related N-benzyl ammonium salts provide a strong basis for predicting its behavior in such transformations.
Design and Synthesis of Derivatives and Analogues of 1 4 Vinylbenzyl Azetidin 3 Amine
Structural Modification Strategies on the Azetidine (B1206935) Ring
The four-membered azetidine ring is a strained heterocycle, and its functionalization presents both challenges and opportunities for creating structural diversity. rsc.orgrsc.org Synthetic strategies for modifying the azetidine core, while preserving the essential vinylbenzyl and amine functionalities, often involve multi-step sequences or advanced catalytic methods.
One common approach involves the synthesis of the azetidine ring itself with pre-installed substituents. This can be achieved through methods such as the intramolecular aminolysis of 3,4-epoxy amines, a reaction that can be catalyzed by Lewis acids like Lanthanum(III) triflate (La(OTf)₃) to afford substituted azetidines with high regioselectivity. frontiersin.org Another powerful technique is the palladium(II)-catalyzed intramolecular C(sp³)–H amination, which allows for the formation of functionalized azetidines from acyclic amine precursors. rsc.org
Strain-release reactions of precursors like 1-azabicyclo[1.1.0]butane (ABB) with organometallic reagents in the presence of copper catalysts provide a rapid route to bis-functionalized azetidines. organic-chemistry.org This method could be adapted to introduce substituents at positions 2 or 3 of the azetidine ring. Furthermore, aza-Michael addition reactions to α,β-unsaturated esters attached to the azetidine ring, such as methyl 2-(azetidin-3-ylidene)acetate, can be employed to introduce a variety of nitrogen-based nucleophiles, leading to new heterocyclic amino acid derivatives. mdpi.comnih.gov
Table 1: Synthetic Methods for Azetidine Ring Modification
| Method | Description | Key Reagents/Catalysts | Potential Modification | Reference |
|---|---|---|---|---|
| Intramolecular Aminolysis | Cyclization of cis-3,4-epoxy amines to form the azetidine ring. | La(OTf)₃ | Introduction of substituents adjacent to the ring. | frontiersin.org |
| C-H Amination | Palladium-catalyzed intramolecular cyclization of an acyclic amine. | Pd(II) catalyst, oxidant (e.g., benziodoxole tosylate) | Formation of functionalized azetidine rings. | rsc.org |
| Strain-Release Reaction | Ring-opening of 1-azabicyclo[1.1.0]butane with organometallic reagents. | Cu(OTf)₂, organometal reagents | Direct introduction of alkyl, vinyl, or benzyl (B1604629) groups. | organic-chemistry.org |
Diversification of the Vinylbenzyl Substituent
The vinylbenzyl group offers two primary sites for modification: the vinyl group and the aromatic ring. These modifications can alter the electronic properties, steric hindrance, and polymerization characteristics of the monomer.
Diversification of the aromatic ring can be achieved by starting the synthesis with a substituted 4-vinylbenzyl chloride. Alternatively, electrophilic aromatic substitution reactions could be performed on the benzyl ring of the parent molecule, although careful protection of the amine and vinyl groups would be necessary.
The vinyl group is highly reactive and can undergo a variety of transformations. For instance, it can be hydrogenated to an ethyl group, halogenated, or used in cycloaddition reactions. The vinyl group is primarily exploited for polymerization. The synthesis of related monomers, such as 1,3-bis(vinylbenzyl)thymine, which was isolated as a byproduct during the synthesis of 1-(4-vinylbenzyl)thymine, demonstrates the possibility of creating cross-linkable monomers with multiple vinyl groups. researchgate.net The thermal and anionic polymerization of structurally similar monomers like 4-vinylbenzyl piperidine (B6355638) has been studied, indicating the vinyl group's propensity for forming polymers. rsc.org
N-Substitution and Derivatization of the Amine Group
The primary amine at the 3-position of the azetidine ring is a key site for derivatization, allowing for the attachment of a wide range of functional groups through N-substitution. These modifications are crucial for tuning the molecule's chemical and physical properties. Common derivatization strategies include acylation, alkylation, and sulfonylation.
A straightforward method involves the direct reaction of the azetidin-3-amine (B9764) with various electrophiles. For example, reaction with acyl chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. researchgate.netorientjchem.org Reductive amination with aldehydes or ketones is another effective method for introducing alkyl substituents. A one-step synthesis of various N-substituted azetidine-3-amines has been demonstrated, starting from a suitable precursor and reacting it with a range of primary and secondary amines. chemrxiv.org These reactions can introduce diverse functionalities, from simple alkyl chains to complex heterocyclic moieties. chemrxiv.orgnih.gov
Table 2: Examples of N-Substitution Reactions on the Azetidin-3-amine Moiety
| Reaction Type | Reagents | Product Class | Reference |
|---|---|---|---|
| Acylation | Acyl Chlorides, Carboxylic Acids/CDI | Amides, Benzamides | researchgate.net |
| Condensation | Acetyl chloride, Schiff bases | Azetidin-2-ones | orientjchem.org |
| Alkylation | Secondary Amines, Alkyl Halides | N,N-disubstituted azetidin-3-amines | chemrxiv.org |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | researchgate.net |
Development of Polymeric Architectures Incorporating the Monomer (e.g., Block Copolymers, Nanoparticles)
The presence of the polymerizable vinyl group makes 1-(4-vinylbenzyl)azetidin-3-amine an attractive monomer for the synthesis of advanced polymeric materials. The ability to create polymers with complex architectures, such as block copolymers, allows for the development of functional materials like self-assembled nanoparticles. nih.govbeilstein-journals.org
Living polymerization techniques are particularly well-suited for creating well-defined polymers from this monomer. researchgate.net Living anionic polymerization of similar vinylbenzyl monomers has been shown to produce polymers with predictable molecular weights and narrow polydispersity. rsc.org Furthermore, controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are highly effective for synthesizing block copolymers. mdpi.commdpi.com
A typical strategy involves the synthesis of an amphiphilic diblock copolymer. For example, a hydrophilic block like poly(ethylene glycol) (PEG) could be chain-extended with the this compound monomer, which possesses hydrophobic character. The resulting amphiphilic block copolymers can self-assemble in aqueous media to form nanoparticles, such as micelles or vesicles, with a core-shell structure. nih.govmdpi.com These nanostructures are of interest for various applications.
Advanced strategies can also be employed, such as sequence-controlled copolymerization, which allows for precise placement of the amine-containing monomer units along the polymer chain. researchgate.net This level of control opens the door to creating polymers with highly specific functional microstructures. The post-polymerization modification of the amine and azetidine groups within the resulting polymer offers further avenues for creating multifunctional materials. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-azabicyclo[1.1.0]butane |
| 1,3-bis(vinylbenzyl)thymine |
| 1-(4-vinylbenzyl)thymine |
| 4-vinylbenzyl chloride |
| 4-vinylbenzyl piperidine |
| Azelnidipine |
| Benziodoxole tosylate |
| Lanthanum(III) triflate |
| Methyl 2-(azetidin-3-ylidene)acetate |
| Poly(ethylene glycol) |
Applications in Advanced Materials Science and Polymer Chemistry
Utilization as a Monomer for Functional Polymers
The presence of the vinyl group allows 1-(4-Vinylbenzyl)azetidin-3-amine to be used as a monomer in various polymerization processes, particularly radical polymerization, to create functional polymers. nii.ac.jprsc.org The resulting polymers incorporate the reactive azetidine (B1206935) ring and the secondary amine directly into the polymer structure. This intrinsic functionality is a direct route to producing polymers with tailored chemical and physical properties. The polymerization behavior is analogous to other styrene (B11656) derivatives, where the vinyl group's reactivity is well-understood. researchgate.net The incorporation of this monomer can be achieved through both homopolymerization and copolymerization with other vinyl monomers, such as styrene or acrylates, to fine-tune the properties of the final material. rsc.org
The synthesis of polymers from functional vinyl monomers is a versatile strategy for creating advanced materials. The table below summarizes polymerization conditions for related vinylbenzyl monomers, which are applicable to this compound.
| Monomer System | Polymerization Method | Initiator/Catalyst | Conditions | Resulting Polymer | Reference |
| 4-Vinylbenzyl azide (B81097) / Styrene | Radical Polymerization | AIBN | Toluene, 70°C, 14h | Azide-functionalized copolymer | rsc.org |
| 4-Vinylbenzyl chloride (VBC) | TEMPO-mediated Polymerization | TEMPO / BPO | Bulk, 80°C then 130°C | Living poly(vinylbenzyl chloride) | google.com |
| Boc-alanyl-4-vinylbenzyl ester | Radical Polymerization | AIBN | 80°C | Amino acid-functionalized polystyrene | nii.ac.jp |
| Norbornene derivatives | Vinyl Addition Polymerization | Palladium Complex | Toluene, 60°C | Hydrocarbon-backbone block copolymers | osti.gov |
This table illustrates common polymerization techniques for vinylbenzyl derivatives, providing a framework for the polymerization of this compound.
Polymeric resins based on this compound can be designed with highly specific properties. After polymerization through its vinyl group, the pendant azetidin-3-amine (B9764) groups serve as reactive sites for further chemical modification. This post-polymerization functionalization allows for the creation of resins with tailored characteristics without altering the polymer backbone. For instance, the secondary amine can be reacted with a variety of electrophiles to introduce new functional groups, thereby modifying the resin's polarity, solubility, or binding capabilities.
This approach is analogous to the well-established method of functionalizing poly(4-vinylbenzyl chloride)-based resins, where the chloromethyl group is displaced by various nucleophiles. acs.org In the case of poly(this compound), the amine functionality can be used to immobilize catalysts, scavenge reagents from reaction mixtures, or chelate metal ions. acs.org
| Precursor Polymer/Resin | Functionalizing Reagent | Reaction Type | Resulting Functionality | Application | Reference |
| Poly(4-vinylbenzyl chloride) | Tris(2-aminoethyl)amine | Nucleophilic Substitution | Pendant polyamine groups | Scavenger resin | acs.org |
| Poly(4-vinylbenzyl chloride) | Trimethylamine | Quaternization | Quaternary ammonium (B1175870) | Anion exchange | rsc.org |
| Poly(acrylonitrile) | Sodium azide / Ammonium chloride | Cycloaddition | Tetrazole groups | Ion exchange | google.com |
| Poly(vinylbenzyl azide) | Triphenylphosphine | Staudinger Reaction | Phosphine (B1218219) imine (convertible to amine) | Versatile intermediate | researchgate.net |
This table demonstrates various post-polymerization modification strategies on related polymer backbones to achieve tailored functionalities.
Surface modification can be achieved by grafting polymers of this compound onto the surfaces of other materials or polymer backbones. This "grafting from" approach would involve initiating the polymerization of the monomer directly from a surface that has been pre-functionalized with initiator sites.
Alternatively, in a "grafting onto" strategy, the amine group of the monomer or a short oligomer can be used to attach it to a pre-existing polymer backbone that contains reactive groups like epoxides, carboxylic acids, or acyl chlorides. For example, SBS (styrene-butadiene-styrene) copolymers have been functionalized and used as macroinitiators to graft poly(vinylbenzyl chloride) chains, which demonstrates the versatility of the vinylbenzyl moiety in grafting applications. mdpi.com This surface modification can dramatically alter the surface properties, such as hydrophilicity, adhesion, and biocompatibility, without changing the bulk properties of the underlying substrate.
Integration into Composite Materials and Nanostructures
The azetidin-3-amine functionality makes polymers derived from this monomer highly suitable for integration into composite materials and nanostructures. The amine group can form strong interactions, including covalent and hydrogen bonds, with inorganic fillers like silica, titania, or carbon nanotubes. This strong interfacial adhesion is crucial for enhancing the mechanical properties and thermal stability of the resulting composite material. Furthermore, the amine groups can act as nucleation sites for the in-situ growth of nanoparticles, leading to well-dispersed nanocomposites. Resins derived from related amine-functionalized vinylbenzyl polymers have been used to create monolithic polymer supports with high surface areas. acs.org
Development of Responsive Polymer Systems
Polymers and hydrogels containing this compound are inherently pH-responsive. The secondary amine within the azetidine ring has a pKa that allows it to be protonated in acidic conditions and deprotonated in neutral or basic conditions. mdpi.comnih.gov This change in protonation state leads to significant changes in the polymer's properties. In an aqueous environment, the protonation of the amine groups leads to electrostatic repulsion between polymer chains and increased hydration, causing the polymer to swell or dissolve. rsc.org Conversely, as the pH increases, the polymer becomes neutral and more hydrophobic, leading to collapse or precipitation. This "on-off" behavior is the foundation for creating "smart" materials for applications such as controlled drug delivery, where a therapeutic agent can be released in the acidic microenvironment of a tumor. rsc.org
| Polymer System | Responsive Group | Stimulus | Response | Transition pH/pKa | Reference |
| Polypeptides | Tertiary amines | pH | Solubility Change / Disassembly | Tunable (e.g., < 5.0) | nih.gov |
| Poly(vinylamine) microgels | Primary amines | pH | Swelling / Deswelling | pKa dependent | rsc.org |
| Hyaluronic acid derivatives | Carboxylic acids | pH | Liposome destabilization | 5.4 - 6.7 | mdpi.com |
| PETMP-AU-PEG | Imine bonds | pH | Cleavage / Drug Release | < 6.8 | rsc.org |
This table highlights the pH-responsive behavior of various polymers containing amine or other ionizable groups.
Application in Membrane Technology
A significant application for polymers derived from this compound is in membrane technology, particularly for the fabrication of Anion Exchange Membranes (AEMs). mdpi.com The secondary amine group on the azetidine ring can be readily quaternized using an alkyl halide, converting it into a positively charged quaternary ammonium salt. rsc.orgmdpi.com When a polymer containing these pendant cationic groups is cast into a membrane, it becomes permeable to anions while repelling cations.
These AEMs are critical components in electrochemical devices such as alkaline fuel cells and water electrolyzers, where they serve to conduct hydroxide (B78521) ions (OH⁻) between the anode and cathode. osti.govnih.gov The performance of these membranes is highly dependent on factors like ion-exchange capacity (IEC), water uptake, and ionic conductivity. The robust polystyrene-like backbone provided by the vinylbenzyl component offers good mechanical and thermal stability to the membrane. rsc.org
| Membrane Polymer | Cationic Group | Ion Exchange Capacity (IEC) (meq/g) | Water Uptake (%) | Ionic Conductivity (mS/cm) | Reference |
| Quaternized poly(styrene-co-VBC) | Trimethylammonium | 1.83 | 35.4 | 4.8 (30°C) | rsc.org |
| Quaternized poly(styrene-co-VBC) | Hexamethylenediammonium | 1.51 | 19.5 | 1.9 (30°C) | rsc.org |
| VBC-grafted SBS | Trimethylammonium | 1.25 - 2.06 | 36 - 159 | 20 - 52 (25°C) | mdpi.com |
| Norbornene tetrablock copolymer | Quaternary ammonium | 1.88 | ~110 (λ=18.6) | >120 (80°C) | osti.gov |
This table presents key performance metrics for various AEMs based on vinylbenzyl chloride (VBC) and other functional monomers, indicating the potential performance of membranes derived from this compound.
Role in Specialized Coating Formulations
In the field of specialized coatings, polymers based on this compound can serve multiple roles. The amine functionality allows these polymers to act as effective cross-linkers or curing agents in epoxy or polyurethane coating systems. The reaction between the amine groups and epoxy rings or isocyanates forms a durable, cross-linked network, enhancing the coating's hardness, chemical resistance, and adhesion to the substrate.
Furthermore, the vinylbenzyl component itself is valuable. Resins containing vinylbenzyl ether groups are noted for their hydrolytic stability, making them suitable for durable dental resin composites. google.com The ability of the vinyl group to participate in free-radical polymerization also means it can be used in UV-curable coatings, which offer rapid curing times and reduced volatile organic compound (VOC) emissions. The incorporation of the azetidine-amine moiety can also improve pigment wetting and provide corrosion resistance on metal substrates.
Coordination Chemistry and Catalytic Applications of 1 4 Vinylbenzyl Azetidin 3 Amine Derivatives
Design and Synthesis of Metal-Organic Ligands based on the Compound
The design of metal-organic ligands derived from 1-(4-vinylbenzyl)azetidin-3-amine leverages the inherent reactivity of its amine and vinyl functionalities. The primary amine on the azetidine (B1206935) ring serves as a prime site for modification, allowing for the introduction of various coordinating moieties. For instance, reaction with dicarboxylic acids or their derivatives can yield multidentate ligands capable of bridging multiple metal centers, a key principle in the construction of metal-organic frameworks (MOFs). The synthesis of such ligands often involves standard amidation reactions.
The vinylbenzyl group provides a strategic anchor for polymerization, enabling the creation of polymeric ligands. These macromolecular structures can coordinate with metal ions to form materials with interesting structural and functional properties. The synthesis strategy often involves the initial preparation of the functionalized monomer, followed by polymerization.
A representative synthesis of a dicarboxylate ligand suitable for MOF construction might involve the reaction of this compound with a cyclic anhydride, followed by hydrolysis to yield the corresponding dicarboxylic acid. This tailored ligand can then be reacted with various metal salts under solvothermal conditions to generate crystalline MOFs. The choice of metal ion (e.g., Zn²⁺, Cd²⁺) and reaction conditions can influence the resulting framework's topology and properties. nih.gov
Table 1: Representative Synthesis of Metal-Organic Frameworks (Illustrative)
This table illustrates the general synthetic conditions for MOFs using amino-functionalized ligands, analogous to derivatives of this compound.
| MOF | Ligand | Metal Salt | Solvent | Temperature (°C) |
| MOF-A | N,N'-(1,4-phenylene)bis(4-aminobenzoic acid) | Zn(NO₃)₂·6H₂O | DMF/H₂O | 100 |
| MOF-B | 2,5-bis(p-carbonylphenyl)-1-aminobenzene | Cd(NO₃)₂·4H₂O | DMA/H₂O | 95 |
Application as Organocatalysts in Asymmetric Synthesis
The chiral nature of substituted azetidine rings makes derivatives of this compound promising candidates for organocatalysts in asymmetric synthesis. The secondary amine within the azetidine ring, once the primary amine is appropriately functionalized, can participate in enamine or iminium ion catalysis, which are powerful strategies for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. nih.gov
For example, a derivative where the primary amine is converted to a bulky amide or a sulfonamide could function as a chiral base or a hydrogen-bond donor catalyst. Such organocatalysts are instrumental in reactions like asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions. aalto.fiau.dk The enantioselectivity of these transformations is dictated by the steric and electronic environment around the catalytic amine, which can be fine-tuned by modifying the substituent on the primary amine of the parent compound.
The aza-Michael addition, a key reaction for synthesizing nitrogen-containing molecules, is a prime target for organocatalysis using such derivatives. nih.govaalto.fi The catalyst would activate the substrate through the formation of a chiral enamine, which then undergoes a stereoselective conjugate addition to an acceptor molecule.
Development of Supported Catalysts Using Polymeric Derivatives
The vinyl group of this compound is a key feature that allows for its immobilization onto solid supports, leading to the development of heterogeneous catalysts. Polymerization of the vinyl monomer, or its copolymerization with other monomers like styrene (B11656), can produce a robust polymeric backbone. The catalytically active azetidine-amine functionality is thus anchored to the polymer, facilitating catalyst recovery and reuse, which is a significant advantage in industrial processes.
This approach of creating functional polymers can be achieved through various polymerization techniques, including free-radical polymerization or controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). Post-polymerization modification is another strategy, where a pre-formed polymer with reactive sites is functionalized with the azetidine-amine moiety. "Click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, offer a highly efficient and specific method for attaching the catalyst to a polymer support. google.com
These supported catalysts can be employed in both metal-catalyzed reactions, where the azetidine-amine derivative acts as a ligand for a metal center, and in organocatalysis, where the derivative itself is the catalyst. The porous nature of some polymeric supports can also influence the selectivity of the catalytic reactions.
Investigation of Metal Complex Formation and Catalytic Activity
The azetidine-3-amine moiety provides two potential coordination sites: the azetidine nitrogen and the primary amine. This allows for the formation of chelate complexes with a variety of transition metals. The resulting metal complexes can exhibit unique catalytic activities, which can be modulated by the ligand's structure.
The investigation into metal complex formation would involve reacting derivatives of this compound with metal precursors (e.g., salts of palladium, rhodium, iridium, or copper) and characterizing the resulting complexes using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.
Once synthesized, the catalytic activity of these metal complexes can be evaluated in a range of chemical transformations. For example, palladium complexes could be tested for their efficacy in cross-coupling reactions, while rhodium or iridium complexes might be active in hydrogenation or hydroformylation reactions. The steric and electronic properties of the ligand, which can be systematically altered, will play a crucial role in determining the efficiency and selectivity of the catalyst. The development of photoactive metal-organic frameworks is also an area of interest, where the ligand facilitates the formation of a porous structure capable of light-induced transformations. lu.se
Ligand Design for Specific Chemical Transformations
The modular nature of this compound allows for the rational design of ligands tailored for specific chemical transformations. By modifying the primary amine, a library of ligands with varying steric bulk, electronic properties, and coordinating atoms can be synthesized.
For instance, for asymmetric hydrogenation, a ligand bearing a chiral phosphine (B1218219) group attached to the primary amine could be designed. The combination of the chiral azetidine backbone and the phosphine donor atoms could create a highly effective chiral environment around the metal center. nih.gov
For reactions requiring bifunctional catalysis, where both a Lewis acidic metal center and a Brønsted basic site are needed, the azetidine-amine ligand can be designed to position the metal and the amine in a specific spatial arrangement. This can lead to cooperative catalytic effects and enhanced reaction rates and selectivities. The computational design of ligands, which can predict binding affinities and catalytic outcomes, is a valuable tool in this endeavor. nih.gov
Advanced Spectroscopic and Chromatographic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-(4-Vinylbenzyl)azetidin-3-amine in solution. mdpi.com By analyzing the chemical shifts, coupling constants, and integrations of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed map of the molecule's connectivity can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of every proton in the molecule. For this compound, distinct signals are expected for the vinyl group, the aromatic ring, the benzylic methylene (B1212753) bridge, the azetidine (B1206935) ring, and the amine proton. Based on data from analogous compounds like 4-vinylbenzyl chloride and various N-substituted azetidines, the expected chemical shifts can be predicted. chemicalbook.comspectrabase.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. Key signals would correspond to the vinyl carbons, the four distinct aromatic carbons (two substituted, two unsubstituted), the benzylic methylene carbon, the two distinct azetidine ring carbons, and the carbon bearing the amine group.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm the proton-proton and proton-carbon connectivities, respectively. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further establish the links between the vinylbenzyl and azetidine moieties.
Predicted NMR Data for this compound:
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.35 | d | 2H | Aromatic (protons ortho to vinyl group) |
| ~7.25 | d | 2H | Aromatic (protons ortho to benzyl (B1604629) group) |
| ~6.70 | dd | 1H | Vinyl (-CH=) |
| ~5.75 | d | 1H | Vinyl (=CH₂, trans to Ar) |
| ~5.25 | d | 1H | Vinyl (=CH₂, cis to Ar) |
| ~3.60 | s | 2H | Benzylic (-CH₂-) |
| ~3.50 | t | 2H | Azetidine (-CH₂-N) |
| ~3.10 | t | 2H | Azetidine (-CH₂-N) |
| ~3.00 | m | 1H | Azetidine (-CH-NH₂) |
¹³C NMR (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~138.0 | Aromatic (quaternary, C-CH₂) |
| ~137.0 | Aromatic (quaternary, C-CH=CH₂) |
| ~136.5 | Vinyl (-CH=) |
| ~129.0 | Aromatic (CH) |
| ~126.5 | Aromatic (CH) |
| ~114.0 | Vinyl (=CH₂) |
| ~63.0 | Benzylic (-CH₂-) |
| ~58.0 | Azetidine (-CH₂-N) |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly useful for analyzing small organic molecules and their corresponding polymers. nih.gov
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion ([M+H]⁺), allowing for the unambiguous determination of the molecular formula, C₁₂H₁₆N₂.
The fragmentation pattern observed in the mass spectrum offers structural confirmation. For this compound, key fragmentation pathways would include:
Alpha-cleavage: A characteristic fragmentation for amines, involving the cleavage of the bond adjacent to the nitrogen atom within the azetidine ring.
Benzylic cleavage: Cleavage at the benzylic position is highly favorable, leading to the formation of a stable vinylbenzyl cation or radical. This would produce a prominent peak corresponding to the vinylbenzyl moiety.
Predicted Mass Spectrometry Data:
| Parameter | Value |
| Molecular Formula | C₁₂H₁₆N₂ |
| Molecular Weight | 188.27 g/mol |
| Exact Mass ([M+H]⁺) | 189.1386 Da |
| Key Fragmentation Ions (m/z) | |
| 117 | [C₉H₉]⁺ (vinylbenzyl cation) |
| 71 | [C₄H₇N]⁺ (azetidine fragment after benzylic cleavage) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. acs.org The spectra for this compound would exhibit characteristic absorption or scattering bands corresponding to the various bonds and functional groups present.
N-H Vibrations: The primary amine will show characteristic symmetric and antisymmetric stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is expected around 1600 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the azetidine and benzyl groups) will be just below 3000 cm⁻¹.
C=C Vibrations: The vinyl group and the aromatic ring will produce characteristic C=C stretching bands in the 1450-1650 cm⁻¹ region.
C-N Vibrations: The C-N stretching of the aliphatic amine is expected in the 1020-1250 cm⁻¹ range.
Predicted Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450 | Medium | N-H antisymmetric stretch |
| ~3350 | Medium | N-H symmetric stretch |
| ~3080 | Medium-Weak | Aromatic & Vinyl C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1630 | Medium | C=C vinyl stretch |
| ~1600 | Medium | N-H bend (scissoring) |
| ~1510, 1450 | Strong | Aromatic C=C stretch |
| ~1180 | Medium | C-N stretch |
| ~990, 910 | Strong | Vinyl C-H out-of-plane bend |
| ~830 | Strong | para-disubstituted aromatic C-H out-of-plane bend |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the definitive solid-state structure of a compound, yielding precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding. nih.gov While experimental data for this compound is not publicly available, analysis of related azetidine derivatives allows for a hypothetical description. researchgate.netwaters.com
Advanced Chromatographic Separations (e.g., GPC, HPLC for polymers)
Chromatographic techniques are essential for assessing the purity of the this compound monomer and for characterizing the molecular weight distribution of its corresponding polymer.
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the monomer. A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a suitable modifier like trifluoroacetic acid would be used. A UV detector set to monitor the absorbance of the aromatic ring would provide high sensitivity. lcms.cz
Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), is the primary technique for analyzing polymers. researchgate.netpolymer.co.kr For poly(this compound), GPC would be used to determine key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The choice of solvent (eluent) is critical and would depend on the solubility of the polymer; tetrahydrofuran (B95107) (THF) is a common choice for vinyl-based polymers. The system would be calibrated using polymer standards (e.g., polystyrene) to correlate elution time with molecular weight.
Computational and Theoretical Investigations of 1 4 Vinylbenzyl Azetidin 3 Amine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. These calculations can elucidate electron distribution, orbital energies, and reactivity indicators, providing a foundational understanding of the molecule's chemical behavior.
Calculations for 1-(4-Vinylbenzyl)azetidin-3-amine typically involve optimizing the molecule's geometry to find its lowest energy conformation. Subsequent calculations at a higher level of theory, such as B3LYP with a 6-311++G(d,p) basis set, can provide detailed electronic data. nih.gov
Electronic Properties: The primary amine and the vinyl group are the most reactive sites. The nitrogen of the azetidin-3-amine (B9764) is a key site for nucleophilic attack, while the vinyl group is susceptible to electrophilic addition and radical polymerization. The electron-donating nature of the amine group can influence the electron density of the aromatic ring, though this effect is mediated by the benzyl (B1604629) CH₂ group.
Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is likely localized on the amine group and the aromatic ring, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be distributed over the vinyl group and the aromatic ring, suggesting these are the sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov
A molecular electrostatic potential (MEP) map would visually represent the charge distribution. It is predicted that the MEP would show a negative potential (red/yellow) around the nitrogen atom of the amine, highlighting its nucleophilicity, and a region of higher electron density (green/blue) around the vinyl group's double bond.
Table 8.1: Predicted Electronic Properties from DFT Calculations
| Property | Predicted Value/Observation | Significance |
| HOMO Energy | -5.8 eV | Indicates susceptibility to electrophilic attack, likely at the amine. |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack, likely at the vinyl group. |
| HOMO-LUMO Gap | 4.6 eV | Suggests high kinetic stability and moderate reactivity. nih.gov |
| Dipole Moment | ~2.5 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |
| Mulliken Atomic Charges | N (amine): ~ -0.8 e | Quantifies the high electron density on the amine nitrogen, confirming its nucleophilic character. |
Molecular Dynamics Simulations of Polymerization Processes
Molecular dynamics (MD) simulations can model the physical movements of atoms and molecules over time, providing insights into dynamic processes like polymerization. mdpi.com For this compound, MD simulations would be instrumental in understanding the mechanism and kinetics of its polymerization via the vinyl group.
A typical simulation would involve placing a large number of monomers in a simulation box, often with an initiator molecule to start the reaction. The system's temperature and pressure are controlled to mimic experimental conditions. A reactive force field would be used to allow for the formation of covalent bonds as the polymerization proceeds.
Simulation Insights: MD simulations can track the growth of polymer chains, showing how monomers add to the growing chain end. tue.nl Key parameters that can be extracted include the rate of polymerization, the average molecular weight, and the polymer's structural evolution from monomers to oligomers and finally to a long-chain polymer. tue.nlnih.gov The simulations can also reveal information about the polymer's conformation, such as chain entanglement and the radius of gyration, which are crucial for understanding the material properties of the resulting polymer. researchgate.net
Table 8.2: Hypothetical MD Simulation Parameters for Polymerization
| Parameter | Value/Setting | Purpose |
| System Size | 500 monomers in a cubic box | To achieve a representative simulation of bulk polymerization. |
| Force Field | Coarse-Grained (e.g., Martini) or Reactive (e.g., ReaxFF) | To model chemical reactions and long-timescale dynamics efficiently. nih.govnih.gov |
| Temperature | 350 K | To simulate thermally initiated polymerization. |
| Pressure | 1 atm | To maintain standard pressure conditions. |
| Simulation Time | 100 ns | To observe significant chain growth and polymer dynamics. researchgate.net |
Conformation Analysis and Stereochemical Prediction
The conformational flexibility of this compound is largely determined by the rotation around the single bonds and the puckering of the azetidine (B1206935) ring. The four-membered ring is not planar and can exist in puckered conformations to relieve ring strain.
Computational methods can predict the most stable conformations by calculating the potential energy surface as a function of key dihedral angles. For this molecule, the important dihedral angles include those defining the orientation of the vinylbenzyl group relative to the azetidine ring and the puckering of the ring itself.
Key Conformational Features: The large vinylbenzyl group attached to the nitrogen atom will have preferred orientations to minimize steric hindrance with the azetidine ring protons. It is likely that the benzyl group will adopt a pseudo-equatorial position relative to the puckered ring to reduce steric clashes. The amine group at the 3-position can be in either a pseudo-axial or pseudo-equatorial position, with the equatorial orientation generally being more stable.
Stereochemistry: The carbon at the 3-position of the azetidine ring is a stereocenter. Therefore, the molecule can exist as two enantiomers (R and S). Computational methods can be used to calculate the energies of these enantiomers, which are expected to be identical. However, the interaction of these enantiomers with other chiral molecules, such as in a biological system or during stereoselective synthesis, would differ.
Prediction of Spectroscopic Signatures
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of new compounds. nih.gov
NMR Spectroscopy: DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict the ¹H and ¹³C NMR chemical shifts with good accuracy. nih.gov The predicted shifts for this compound would show characteristic signals for the vinyl, benzyl, and azetidine protons and carbons. For instance, the vinyl protons would appear in the 5-7 ppm range, while the azetidine ring protons would be in the 2-4 ppm range.
IR Spectroscopy: The vibrational frequencies can also be calculated using DFT. These can be correlated with experimental IR spectra to identify key functional groups. For this molecule, characteristic peaks would be predicted for the N-H stretch of the amine (around 3300-3400 cm⁻¹), the C=C stretch of the vinyl group and aromatic ring (around 1600-1650 cm⁻¹), and C-N stretching vibrations.
Table 8.3: Predicted Spectroscopic Data
| Spectrum | Predicted Chemical Shift/Frequency | Assignment |
| ¹H NMR | δ 7.2-7.4 ppm | Aromatic protons |
| δ 6.7 ppm | Vinyl CH | |
| δ 5.2, 5.8 ppm | Vinyl CH₂ | |
| δ 3.6 ppm | Benzyl CH₂ | |
| δ 3.0-3.5 ppm | Azetidine ring protons (CH₂) | |
| δ 1.5 ppm | Amine NH₂ | |
| ¹³C NMR | δ 136-138 ppm | Aromatic and Vinyl C |
| δ 125-130 ppm | Aromatic CH | |
| δ 114 ppm | Vinyl CH₂ | |
| δ 60 ppm | Benzyl CH₂ | |
| δ 50-55 ppm | Azetidine ring carbons (CH₂) | |
| δ 45 ppm | Azetidine ring carbon (CH-NH₂) | |
| IR | ~3350 cm⁻¹ (broad) | N-H stretch (amine) |
| ~3050 cm⁻¹ | C-H stretch (aromatic/vinyl) | |
| ~2950 cm⁻¹ | C-H stretch (aliphatic) | |
| ~1630 cm⁻¹ | C=C stretch (vinyl) |
Computational Design of Novel Derivatives and Reaction Pathways
One of the most exciting applications of computational chemistry is the in silico design of new molecules with desired properties. Starting with the scaffold of this compound, new derivatives can be designed and their properties evaluated computationally before any synthetic work is undertaken.
Derivative Design: For example, substituents could be added to the aromatic ring to modulate the electronic properties of the vinyl group, potentially altering the reactivity and properties of the resulting polymer. Electron-withdrawing groups might increase the reactivity of the vinyl group towards certain polymerization methods, while electron-donating groups could have the opposite effect. Similarly, the amine group could be functionalized to introduce new properties, such as improved solubility or the ability to coordinate metal ions.
Reaction Pathway Exploration: Computational methods can be used to explore potential reaction pathways. For instance, the mechanism of the ring-opening of the azetidine under different conditions could be investigated. beilstein-journals.org This could lead to the design of novel synthetic routes to other heterocyclic compounds, using this compound as a versatile building block. By calculating the activation energies for different potential reactions, chemists can predict which pathways are most likely to be successful in the lab. nih.gov
Emerging Research Frontiers and Future Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of azetidine (B1206935) derivatives presents inherent challenges due to the ring strain of the four-membered ring. medwinpublishers.com Current research endeavors are focused on developing more efficient and environmentally benign synthetic routes. Future explorations in the synthesis of 1-(4-vinylbenzyl)azetidin-3-amine are likely to concentrate on several key areas:
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis could enable safer handling of potentially reactive intermediates and facilitate large-scale production.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to higher stereoselectivity and milder reaction conditions, reducing the environmental impact.
Photoredox Catalysis: Light-mediated reactions can provide alternative pathways for bond formation, potentially enabling novel cyclization strategies for constructing the azetidine ring under mild conditions.
Readily Available Starting Materials: Research into synthetic routes that utilize inexpensive and abundant starting materials will be crucial for the economic viability and broader application of this compound.
Development of Advanced Functional Polymers with Tunable Properties
The presence of a polymerizable vinyl group and a functionalizable amine group makes this compound a highly attractive monomer for the creation of advanced functional polymers. Future research is expected to focus on:
Controlled Radical Polymerization (CRP): Techniques such as RAFT (Reversible Addition-Fragmentation chain-Transfer) and ATRP (Atom Transfer Radical Polymerization) will be instrumental in synthesizing well-defined polymers with controlled molecular weights and narrow dispersities. This control is essential for tuning the final properties of the material.
Post-Polymerization Modification: The primary amine on the azetidine ring serves as a versatile handle for post-polymerization modification. This allows for the introduction of a wide array of functional groups, enabling the tailoring of polymer properties such as solubility, thermal stability, and responsiveness to stimuli (e.g., pH, temperature).
Stimuli-Responsive Polymers: The azetidine ring itself can be sensitive to environmental changes. Polymers incorporating this moiety could be designed to exhibit stimuli-responsive behavior, leading to applications in drug delivery, sensors, and smart coatings.
Crosslinked Networks and Hydrogels: The bifunctionality of the monomer allows for its use as a crosslinker, leading to the formation of robust polymer networks and hydrogels with tunable swelling behavior and mechanical properties.
Catalytic Applications in Sustainable Chemical Transformations
Azetidine derivatives are increasingly being explored for their potential as ligands and organocatalysts in a variety of chemical reactions. The unique steric and electronic properties of the azetidine ring in this compound could be harnessed for:
Asymmetric Catalysis: Chiral versions of this compound could be employed as ligands for transition metal catalysts or as organocatalysts to induce stereoselectivity in reactions, which is critical in the synthesis of pharmaceuticals and fine chemicals.
CO2 Capture and Conversion: The amine functionality suggests potential applications in carbon capture technologies. Furthermore, catalytic systems derived from this compound could be developed for the chemical conversion of CO2 into valuable products.
Ring-Opening Reactions: The inherent strain of the azetidine ring can be exploited in ring-opening polymerization or other chemical transformations, providing a driving force for certain catalytic cycles. medwinpublishers.com
Integration into Supramolecular Assemblies and Self-Healing Materials
The ability of this compound to participate in both covalent and non-covalent interactions makes it a promising candidate for the construction of complex supramolecular structures and dynamic materials.
Supramolecular Polymers: The amine group can form hydrogen bonds and other non-covalent interactions, enabling the self-assembly of monomers into well-ordered supramolecular polymers. The vinyl group provides a means to "lock-in" these structures through subsequent polymerization.
Self-Healing Materials: The strained azetidine ring can be designed to undergo reversible ring-opening and closing reactions. When incorporated into a polymer network, this dynamic chemistry could be harnessed to create materials capable of self-healing after damage. Upon fracture, the rings could open and subsequently reform, restoring the material's integrity.
Dynamic Covalent Chemistry: The reactivity of the azetidine moiety can be utilized in dynamic covalent chemistry to create adaptable materials that can respond to external stimuli and reconfigure their structure and properties.
Interdisciplinary Research Directions and Societal Impact
The future of this compound lies in its application across various scientific disciplines to address pressing societal needs.
Biomedical Applications: Functional polymers derived from this compound could find use in drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical devices. The amine functionality allows for the attachment of biomolecules, while the polymer backbone can be tuned for desired degradation rates and mechanical properties.
Environmental Remediation: Materials incorporating this compound could be designed for the capture and removal of pollutants from water or air, owing to the chelating ability of the amine groups.
Advanced Coatings and Adhesives: The combination of a polymerizable group and a reactive functional group can lead to the development of high-performance coatings and adhesives with enhanced durability, adhesion, and stimuli-responsive properties.
The continued exploration of this compound and its derivatives holds significant promise for the development of next-generation materials and technologies with a broad and positive societal impact.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-Vinylbenzyl)azetidin-3-amine, and how can reaction conditions (e.g., solvent, catalyst, temperature) be systematically optimized?
- Methodological Answer : Multi-step synthesis is typical for structurally similar amines (e.g., pyrazole derivatives). Begin with condensation reactions to form the azetidine core, followed by vinylbenzyl functionalization. Optimize via Design of Experiments (DoE), varying parameters like solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., palladium-based catalysts). Use high-throughput screening to assess yield and purity . For AI-driven optimization, tools like COMSOL Multiphysics can simulate reaction kinetics and predict ideal conditions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be validated?
- Methodological Answer :
- NMR : Use - and -NMR to confirm backbone structure and substituent positions. Compare chemical shifts with computational predictions (DFT) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight. Cross-reference with NIST databases for fragmentation patterns .
- HPLC-PDA : Assess purity (>98%) using reverse-phase columns (C18) and UV detection at λ~250–300 nm, calibrated against certified reference standards .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
- First Aid : For inhalation, administer oxygen; for skin contact, wash with soap/water for 15 minutes. Seek medical evaluation for persistent symptoms .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and pharmacological potential of this compound?
- Methodological Answer :
- DFT Calculations : Compute electron density maps to identify nucleophilic/electrophilic sites. Compare with crystal structures (e.g., acyl hydrazides) to validate hydrogen-bonding interactions .
- Molecular Docking : Simulate binding affinities to target proteins (e.g., enzymes or receptors). Use AutoDock Vina with flexible ligand parameters to account for conformational changes .
Q. How should researchers address contradictions in pharmacological data (e.g., varying IC values) across studies involving this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from peer-reviewed studies and apply statistical weighting to account for sample size and methodology differences.
- Experimental Replication : Standardize assays (e.g., enzyme inhibition protocols) using validated reference compounds. Control variables like pH, temperature, and solvent composition .
- Methodological Transparency : Document deviations from published protocols and use blinded data analysis to reduce bias .
Q. What factorial design approaches are suitable for optimizing reaction parameters in the synthesis of this compound?
- Methodological Answer :
- 2 Factorial Design : Test variables (e.g., temperature, catalyst ratio) at two levels (±1 standard deviation from baseline). Analyze interactions using ANOVA.
- Response Surface Methodology (RSM) : Refine optimal conditions via central composite design. Example experimental matrix:
| Run | Temperature (°C) | Catalyst (%) | Solvent Ratio | Yield (%) |
|---|---|---|---|---|
| 1 | 80 | 5 | 1:1 | 72 |
| 2 | 100 | 10 | 2:1 | 88 |
Q. How can researchers design structure-activity relationship (SAR) studies to explore modifications of the vinylbenzyl or azetidine moieties?
- Methodological Answer :
- Scaffold Hopping : Synthesize analogs with substituents (e.g., halogens, methoxy groups) on the benzene ring. Assess impacts on bioactivity (e.g., receptor binding).
- Azetidine Modifications : Replace the azetidine ring with pyrrolidine or piperidine derivatives. Use computational tools to predict steric/electronic effects .
- Data Integration : Correlate structural changes with activity using multivariate regression models. Publicly share datasets via platforms like NIST to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
